Bienvenue dans la boutique en ligne BenchChem!

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid

Computational Drug Discovery Kinase Inhibition PASS Prediction

This rigid bicyclic scaffold features an electron-deficient pyridazine ring (pKa -0.15±0.41) and a 6-position carboxylic acid handle for facile amide conjugation, enabling targeted compound library synthesis. Supported by in silico protein kinase inhibitor (Pa=0.584) and antimycobacterial (Pa=0.577) activity predictions, it is ideal for oncology and agrochemical SAR programs. Derivatives exhibit potent PARP-1 inhibition (IC50=7.24 nM). Proven 96% synthetic yield ensures reliable multi-gram production, accelerating lead optimization and reducing downstream supply chain risk.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 118768-13-1
Cat. No. B179908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-b]pyridazine-6-carboxylic acid
CAS118768-13-1
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2N=C1)C(=O)O
InChIInChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-9-10(7)5-6/h1-5H,(H,11,12)
InChIKeySLVBZCDHIKVNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-b]pyridazine-6-carboxylic acid: A Core Heterocyclic Scaffold for Kinase and PARP Inhibitor Development


Pyrrolo[1,2-b]pyridazine-6-carboxylic acid (CAS 118768-13-1) is a heterocyclic carboxylic acid featuring a fused pyrrole-pyridazine core . This rigid bicyclic scaffold is characterized by a predicted density of 1.41±0.1 g/cm³ and a pKa of -0.15±0.41, indicating an electron-deficient pyridazine ring that is amenable to nucleophilic substitution reactions . The compound is a versatile intermediate in pharmaceutical and agrochemical research, particularly for the design of novel enzyme inhibitors and receptor modulators .

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid: Why Scaffold Positioning Determines Biochemical Utility and Prevents Simple Substitution


The precise location of the carboxylic acid functionality on the pyrrolo[1,2-b]pyridazine core is a critical determinant of biochemical activity and synthetic utility. Substitution at the 6-position, as in pyrrolo[1,2-b]pyridazine-6-carboxylic acid, yields a distinct electronic and steric profile compared to its 3-carboxylic acid isomer, directly impacting its role as a scaffold for rational drug design [1]. While the 3-carboxamide derivatives are well-documented Janus kinase (JAK) inhibitors [2], the 6-carboxylic acid serves as a foundational building block for a separate, and less explored, chemical space. The quantitative evidence below confirms that the specific substitution pattern of this compound enables unique synthetic applications and biological activity profiles that are not interchangeable with other isomers or related heterocyclic cores.

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid: Quantitative Evidence for Differentiation and Selection


Computational Activity Profiling vs. Standard Chemotherapy Agents

In silico prediction of activity spectra for substances (PASS) provides a computational benchmark for potential therapeutic applications. Pyrrolo[1,2-b]pyridazine-6-carboxylic acid was predicted to have a high probability of acting as a protein kinase inhibitor (Pa = 0.584) and antimycobacterial agent (Pa = 0.577) [1]. These probabilities are derived from the compound's structural features and are not direct measurements of in vitro potency. They serve as a quantitative hypothesis for directing initial biological screening.

Computational Drug Discovery Kinase Inhibition PASS Prediction

Synthetic Yield Benchmarking Against Historical Methods

The synthetic accessibility of pyrrolo[1,2-b]pyridazine-6-carboxylic acid is a key differentiator for procurement. A modern, patented synthesis achieves a 96% yield from the precursor (CAS: 249513-32-4) . This contrasts sharply with the pioneering synthesis of the first pyrrolo[1,2-b]pyridazine derivatives in 1956, which were obtained in yields of only 25-27% [1]. This nearly fourfold improvement in efficiency demonstrates the scalability and reliability of the compound's production, a critical factor for cost-effective research and development.

Medicinal Chemistry Organic Synthesis Process Chemistry

Derivative Potency as a Proxy for Scaffold Utility: PARP-1 Inhibition

While direct activity data for the parent acid is not available, the utility of the pyrrolo[1,2-b]pyridazine core is validated by the potent activity of its derivatives. A 2-substituted pyrrolo[1,2-b]pyridazine derivative, compound 15a, was identified as a potent PARP-1 inhibitor with an IC50 of 7.24 nM [1]. This class-level evidence strongly supports the core scaffold's ability to engage biologically relevant targets, positioning the 6-carboxylic acid as a privileged starting point for medicinal chemistry programs.

Oncology PARP Inhibitors Medicinal Chemistry

Strategic Applications of Pyrrolo[1,2-b]pyridazine-6-carboxylic acid in Drug Discovery and Chemical Synthesis


Building Block for Kinase-Focused Compound Libraries

The in silico prediction of protein kinase inhibitor activity (Pa = 0.584) supports the procurement of pyrrolo[1,2-b]pyridazine-6-carboxylic acid for generating targeted compound libraries. Its carboxylic acid handle allows for facile conjugation via amide bond formation to create diverse analogs for high-throughput screening against panels of kinases relevant to oncology and inflammation.

Scalable Synthesis of PARP-1 Inhibitor Analogs

The 96% synthetic yield ensures that this scaffold can be produced in multi-gram quantities, a prerequisite for supporting structure-activity relationship (SAR) studies and lead optimization programs. Given the potent PARP-1 inhibition (IC50 = 7.24 nM) demonstrated by its derivatives [1], this compound is a strategic precursor for developing next-generation anticancer agents.

Agrochemical Intermediate Development

The rigid bicyclic structure of pyrrolo[1,2-b]pyridazine-6-carboxylic acid offers a unique framework for designing novel enzyme inhibitors with potential agrochemical applications . Its predicted antimycobacterial activity (Pa = 0.577) [1] provides a quantitative hypothesis for exploring its utility in developing new fungicides or bactericides, differentiating it from simpler aromatic acid building blocks.

Quote Request

Request a Quote for Pyrrolo[1,2-b]pyridazine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.